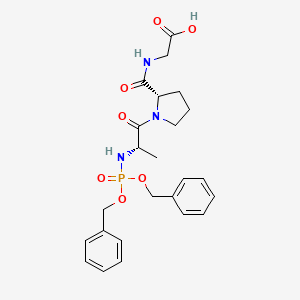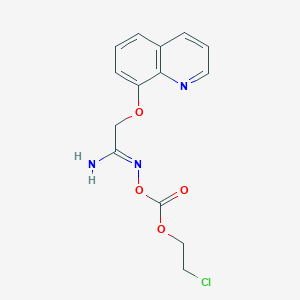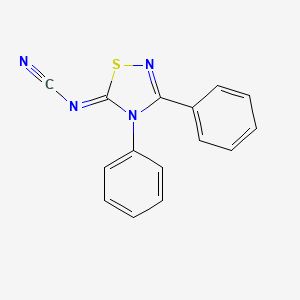
Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used are ethanol or acetonitrile.
- Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Optimization of catalyst concentration and reaction time to maximize yield.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide has several applications in scientific research, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
類似化合物との比較
Similar Compounds
3,4-Diphenyl-1,2,4-thiadiazole: A precursor in the synthesis of the target compound.
Thiadiazole derivatives: Other derivatives of thiadiazole with different substituents.
Uniqueness
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
138572-12-0 |
|---|---|
分子式 |
C15H10N4S |
分子量 |
278.3 g/mol |
IUPAC名 |
(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
InChI |
InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H |
InChIキー |
UCLOPHLZXWRDTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
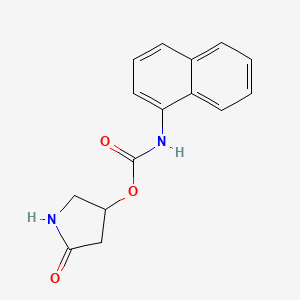
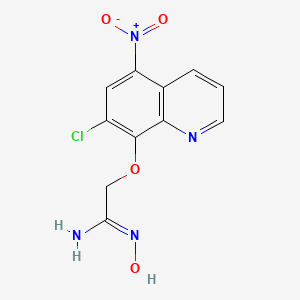
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

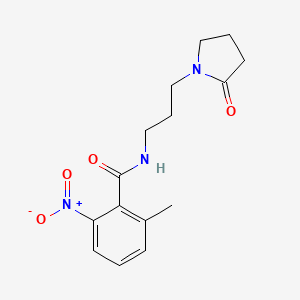
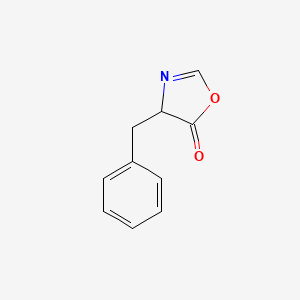
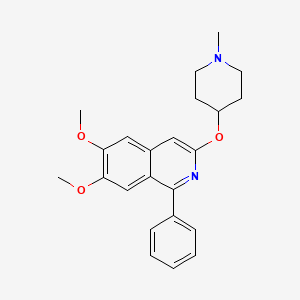
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
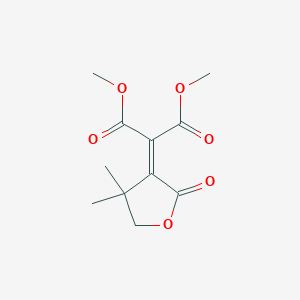
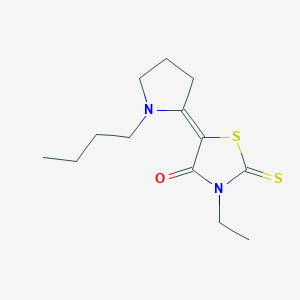
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
